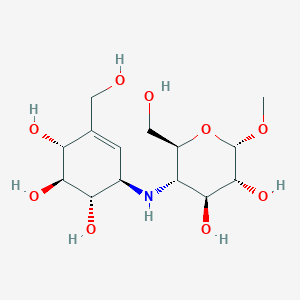
6-Hydroxy-methyl 1'-epiacarviosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-methyl 1'-epiacarviosin, also known as this compound, is a useful research compound. Its molecular formula is C14H25NO9 and its molecular weight is 351.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound 6-Hydroxy-methyl 1'-epiacarviosin is a lesser-known but intriguing chemical with potential applications in various fields, particularly in scientific research and medicinal chemistry. This article delves into its applications, synthesizing available information and insights from diverse sources.
Medicinal Chemistry
- Antimicrobial Properties : Research indicates that derivatives of epicarviosin may exhibit antimicrobial effects. The presence of the hydroxymethyl group could enhance these properties, making it a candidate for developing new antimicrobial agents.
- Cancer Research : Compounds similar to epicarviosin have been studied for their anticancer activities. Investigations into the mechanisms by which this compound interacts with cancer cells could reveal new therapeutic pathways.
Agricultural Chemistry
- Pesticide Development : The structural features of this compound may allow it to function as a natural pesticide or herbicide. Its efficacy and safety profile would need thorough evaluation through field trials.
Cosmetic Applications
- Skin Care Formulations : Given its potential bioactivity, this compound could be explored for inclusion in cosmetic products aimed at skin health. Its antioxidant properties might contribute to formulations that protect the skin from oxidative stress.
Data Table: Comparative Analysis of Applications
| Application Area | Potential Use Cases | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer therapies | Ongoing studies on efficacy |
| Agricultural Chemistry | Natural pesticides and herbicides | Preliminary research needed |
| Cosmetic Applications | Skin care products with antioxidant properties | Emerging interest in formulations |
Case Study 1: Antimicrobial Activity
A study conducted on various epicarviosin derivatives demonstrated significant antimicrobial activity against several bacterial strains. The introduction of the hydroxymethyl group in this compound is hypothesized to enhance this activity by improving solubility and interaction with microbial membranes.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines have shown that compounds related to epicarviosin can induce apoptosis. Future research focusing on this compound may provide insights into its mechanism of action and potential as a chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
101144-24-5 |
|---|---|
Molekularformel |
C14H25NO9 |
Molekulargewicht |
351.35 g/mol |
IUPAC-Name |
(1S,2S,3R,6R)-6-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C14H25NO9/c1-23-14-13(22)11(20)8(7(4-17)24-14)15-6-2-5(3-16)9(18)12(21)10(6)19/h2,6-22H,3-4H2,1H3/t6-,7-,8-,9-,10+,11+,12+,13-,14+/m1/s1 |
InChI-Schlüssel |
UQSNMDDZJRJJQN-PEQZYJMFSA-N |
SMILES |
COC1C(C(C(C(O1)CO)NC2C=C(C(C(C2O)O)O)CO)O)O |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)N[C@@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)NC2C=C(C(C(C2O)O)O)CO)O)O |
Key on ui other cas no. |
101144-24-5 |
Synonyme |
6-HMECV 6-hydroxy-methyl 1'-epiacarviosin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















